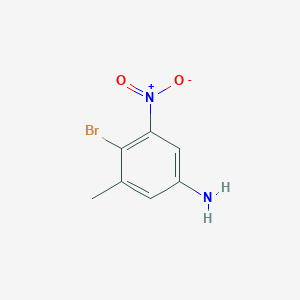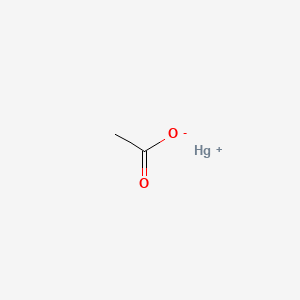
Mercurous acetate
説明
Mercurous Acetate, also known as Mercury(I) Acetate, is a chemical compound with the molecular formula C4H6Hg2O4 . It is often used in the field of pharmaceuticals .
Synthesis Analysis
Mercury(II) acetate can be produced by the reaction of mercuric oxide with acetic acid . The reaction is as follows: HgO + 2 CH3COOH → Hg(CH3COO)2 + H2O .
Molecular Structure Analysis
The molecular formula of Mercurous Acetate is C4H6Hg2O4 . The average mass is 519.27 Da .
Chemical Reactions Analysis
Mercury(II) acetate in acetic acid solution reacts with H2S to rapidly precipitate the black (β) polymorph of HgS. With gentle heating of the slurry, the black solid converts to the red form . Electron-rich arenes undergo “mercuration” upon treatment with Hg(OAc)2 .
Physical And Chemical Properties Analysis
Mercurous Acetate appears as colorless scales . It has a melting point of 178-180°C and a density of 3.27 g/cm3 . It is slightly soluble in H2O and insoluble in ethanol and ethyl ether .
科学的研究の応用
Indicator Electrode in Anhydrous Acetic Acid Titrations
Mercurous acetate has been used in the development of a metallic mercury electrode coated with mercurous acetate. This electrode serves as an indicator in anhydrous acetic acid neutralization titrations, showing promising properties compared to other electrodes used for the same purpose (Scarano & Ceglie, 1955).
Preparation of Photosensitive Ionomers
In the field of photopolymer sciences, mercurous acetate has been employed in the preparation of photosensitive ionomers. Specifically, it was used in creating a photosensitive system involving copolymers of vinyl alcohol and acrylic acid, which demonstrated sensitivity to ultraviolet light, forming images through a printing-out process (Sugita & Suzuki, 1971).
Reducing and Mercurating Disulfide Bonds
Mercurous acetate has been identified as an agent capable of simultaneously reducing and mercurating disulfide bonds. This property is significant in the study of low molecular weight disulfide compounds and proteins, offering insights into structural modifications at the molecular level (David, Sperling, & Steinberg, 1974).
Electrochemical Nucleation of Mercury on Graphite
Research on the electrochemical reduction of mercurous ion from mercurous acetate solutions has provided insights into the nucleation of mercury on different graphite orientations. This study contributes to the understanding of mercury's electrochemical behavior on inert surfaces (Morcos, 1974).
Trace Metal Speciation Analysis
In environmental science, mercurous acetate has been used in trace metal speciation analysis through anodic stripping voltammetry. It helps in understanding the concentration and behavior of trace metals like zinc, cadmium, lead, and copper in various water samples (Mann & Florence, 1987).
Organic Synthesis
Mercurous acetate finds application in organic chemistry for the oxidation of compounds containing -CHOH groups. It facilitates the synthesis of various organic compounds and the study of reaction kinetics in organic preparations (Rao & Seshadri, 1940).
Vaporization by Mercury-resistant Bacteria
The interaction of mercurous acetate with mercury-resistant bacteria has been studied, providing insights into the bioremediation and environmental impact of mercury compounds. This research highlights the ability of certain bacteria to absorb and vaporize mercurous compounds (Tonomura et al., 1968).
Preparation of Mercurous Salts
Mercurous acetate has been used in the preparation of other mercurous salts, contributing to the broader understanding of mercury chemistry and the synthesis of mercury-based compounds (Kyi, 1960).
作用機序
Safety and Hazards
特性
IUPAC Name |
mercury(1+);acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Hg/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYNUJYAXVDTCB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Hg+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3HgO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212432 | |
| Record name | Mercurous acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mercurous acetate | |
CAS RN |
631-60-7 | |
| Record name | Mercurous acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercurous acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimercury di(acetate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(S)-Methyl 3-([1,1'-biphenyl]-4-yl)-2-aminopropanoate hydrochloride](/img/structure/B3275815.png)
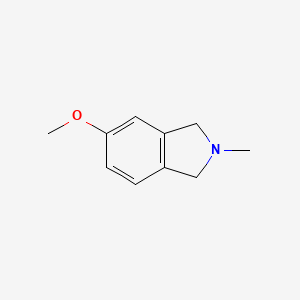

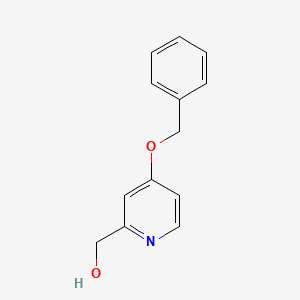

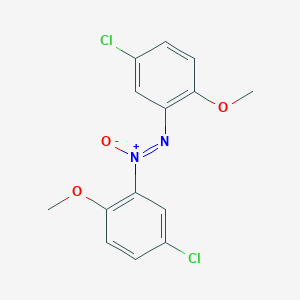
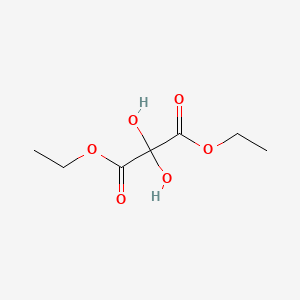


![(E)-5-[(3-Indolyl)methylene]-2-imino-1,3-dimethyl-4-imidazolidinone](/img/structure/B3275908.png)
